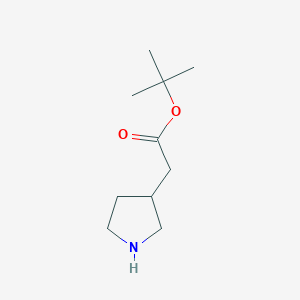
3-(Benzyloxy)pyridine-2-sulfonyl chloride
Overview
Description
“3-(Benzyloxy)pyridine-2-sulfonyl chloride” is a chemical compound with the molecular formula C12H10ClNO3S and a molecular weight of 283.73 g/mol . It is offered by various suppliers for research purposes .
Molecular Structure Analysis
The molecular structure of “3-(Benzyloxy)pyridine-2-sulfonyl chloride” consists of a pyridine ring with a benzyloxy group at the 3-position and a sulfonyl chloride group at the 2-position .Physical And Chemical Properties Analysis
“3-(Benzyloxy)pyridine-2-sulfonyl chloride” is a liquid with a molecular weight of 283.73 g/mol . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
-
Synthesis of Substituted Pyridine-3-Sulfonyl Chlorides
- Application Summary : 3-(Benzyloxy)pyridine-2-sulfonyl chloride is used in the synthesis of several substituted pyridine-3-sulfonyl chlorides, sulfonic acids, and sulfonyl amides .
- Method : The process involves diazotation of substituted 3-aminopyridines with subsequent substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides .
- Results : The synthesized pyridine-3-sulfonyl chlorides were converted to pyridine-3-sulfonic acids and -sulfonyl amides .
-
- Application Summary : A production method for 3-(Benzyloxy)pyridine-2-sulfonyl chloride has been developed that can be readily applied to industrial processes .
- Method : The method involves adding phosphorus pentachloride to a reaction solution containing pyridine-3-sulfonic acid in an amount of less than 1 molar equivalent relative to the amount of pyridine-3-sulfonic acid in multiple divided portions .
- Results : This method reduces the production of byproducts and allows for the production of 3-(Benzyloxy)pyridine-2-sulfonyl chloride with a higher yield compared to conventional methods .
-
- Application Summary : 3-(Benzyloxy)pyridine-2-sulfonyl chloride is used in the analysis of estrogen metabolites, which are important biomarkers for evaluating cancer risks and metabolic diseases .
- Method : The specific method of application is not detailed, but it is implied that it involves the quantitation of unconjugated forms of endogenous steroids and their metabolites in humans .
- Results : The use of 3-(Benzyloxy)pyridine-2-sulfonyl chloride in this context allows for a sensitive and accurate method of analysis due to the low physiological levels of these metabolites .
-
Synthesis of N-Substituted Sulfonic Acids and Sulfonyl Amides
- Application Summary : This compound is used in the synthesis of new pyridine-3-sulfonyl chlorides as synthons for the preparation of N-substituted sulfonic acids and sulfonyl amides .
- Method : The synthetic strategy involves the conversion of substituted nicotinamides into 3-aminopyridines by the action of sodium hypobromite under the conditions of Hofmann amide degradation . This is followed by amine diazotation and subsequent substitution of diazo group in the intermediate pyridine-3-diazonium chlorides with a sulfo group .
- Results : The synthesized pyridine-3-sulfonyl chlorides were converted to N-substituted sulfonic acids and sulfonyl amides .
-
- Application Summary : “3-(Benzyloxy)pyridine-2-sulfonyl chloride” is used in the analysis of its chemical properties like melting point, boiling point, density, molecular formula, molecular weight, physical properties, and toxicity information .
- Method : The specific method of application is not detailed, but it is implied that it involves standard analytical chemistry techniques .
- Results : The use of “3-(Benzyloxy)pyridine-2-sulfonyl chloride” in this context allows for a comprehensive understanding of its chemical properties .
-
Synthesis of Biologically Active Compounds
- Application Summary : This compound is used in the synthesis of new pyridine-3-sulfonyl chlorides as synthons for the preparation of N-substituted sulfonic acids and sulfonyl amides . These compounds are being investigated for their potential biological activity .
- Method : The synthetic strategy involves the conversion of substituted nicotinamides into 3-aminopyridines by the action of sodium hypobromite under the conditions of Hofmann amide degradation . This is followed by amine diazotation and subsequent substitution of diazo group in the intermediate pyridine-3-diazonium chlorides with a sulfo group .
- Results : The synthesized pyridine-3-sulfonyl chlorides were converted to N-substituted sulfonic acids and sulfonyl amides .
-
In Situ Preparation of Sulfonyl Chlorides from Thiols
- Application Summary : “3-(Benzyloxy)pyridine-2-sulfonyl chloride” can be prepared in situ from thiols by oxidation with N-chlorosuccinimide (NCS), tetrabutylammonium chloride, and water .
- Method : The specific method of application is not detailed, but it is implied that it involves the reaction with amine or sodium azide in the same reaction vessel .
- Results : This method enables a convenient synthesis of sulfonamides and sulfonyl azides .
properties
IUPAC Name |
3-phenylmethoxypyridine-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3S/c13-18(15,16)12-11(7-4-8-14-12)17-9-10-5-2-1-3-6-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCGUZBQMGLOMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696018 | |
| Record name | 3-(Benzyloxy)pyridine-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)pyridine-2-sulfonyl chloride | |
CAS RN |
885277-11-2 | |
| Record name | 3-(Phenylmethoxy)-2-pyridinesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885277-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Benzyloxy)pyridine-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[(2,6-Difluoropyridin-3-yl)methyl]-N-methylamine](/img/structure/B1440947.png)

![4-[[Bis(2-hydroxyethyl)amino]methyl]phenol](/img/structure/B1440951.png)





